molecular formula C7H7F3N2O3 B12068241 2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)acetic acid

2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B12068241
M. Wt: 224.14 g/mol
InChI Key: QFPJETKGXVFCAG-UHFFFAOYSA-N
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Description

2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)acetic acid is an organofluorine compound characterized by the presence of a trifluoroethoxy group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the trifluoroethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)acetic acid is unique due to its specific trifluoroethoxy substitution on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

2-[4-(2,2,2-trifluoroethoxy)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C7H7F3N2O3/c8-7(9,10)4-15-5-1-11-12(2-5)3-6(13)14/h1-2H,3-4H2,(H,13,14)

InChI Key

QFPJETKGXVFCAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=O)O)OCC(F)(F)F

Origin of Product

United States

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